5-(4-chlorophenyl)-1-(2,5-dichlorophenyl)-N-methyl-1H-pyrazole-3-carboxamide
説明
5-(4-Chlorophenyl)-1-(2,5-dichlorophenyl)-N-methyl-1H-pyrazole-3-carboxamide is a pyrazole-based compound featuring a 4-chlorophenyl group at position 5, a 2,5-dichlorophenyl group at position 1, and an N-methyl carboxamide moiety at position 2. This structure places it within a class of molecules known for their interactions with cannabinoid receptors (CB1/CB2), particularly as antagonists or inverse agonists . While its pharmacological profile is less extensively documented compared to analogs like rimonabant (SR141716A), its structural distinctions—notably the 2,5-dichlorophenyl substitution—suggest unique physicochemical and biological properties .
特性
IUPAC Name |
5-(4-chlorophenyl)-1-(2,5-dichlorophenyl)-N-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl3N3O/c1-21-17(24)14-9-15(10-2-4-11(18)5-3-10)23(22-14)16-8-12(19)6-7-13(16)20/h2-9H,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INLBCHFPKWEPII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NN(C(=C1)C2=CC=C(C=C2)Cl)C3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-1-(2,5-dichlorophenyl)-N-methyl-1H-pyrazole-3-carboxamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, leading to the formation of the pyrazole core.
Substitution with chlorophenyl groups: The chlorophenyl groups are introduced via electrophilic aromatic substitution reactions, using chlorobenzene derivatives as starting materials.
Introduction of the carboxamide group: The carboxamide group is added through the reaction of the pyrazole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
5-(4-chlorophenyl)-1-(2,5-dichlorophenyl)-N-methyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
Antimicrobial Properties
Recent studies have indicated that compounds similar to 5-(4-chlorophenyl)-1-(2,5-dichlorophenyl)-N-methyl-1H-pyrazole-3-carboxamide exhibit significant antibacterial activity. For instance, pyrazole derivatives have been evaluated for their effectiveness against various pathogenic bacteria. The synthesized compounds demonstrated promising antibacterial activity, making them candidates for further development as antimicrobial agents .
Anti-inflammatory Effects
The compound has been noted for its anti-inflammatory properties. In vitro studies have shown that it can inhibit pro-inflammatory cytokines and enzymes associated with inflammatory responses. This suggests a potential role in treating inflammatory diseases, where modulation of the inflammatory pathway is crucial .
Anticancer Activity
Research indicates that pyrazole derivatives can act as effective antiproliferative agents against several cancer cell lines. The compound has been evaluated for its ability to inhibit tumor growth through mechanisms such as inducing apoptosis and disrupting cell cycle progression. Studies have highlighted its potential as an anticancer drug, particularly against tumors expressing specific molecular targets .
Case Study 1: Antibacterial Activity
A study evaluated the antibacterial efficacy of various pyrazole derivatives, including those structurally related to 5-(4-chlorophenyl)-1-(2,5-dichlorophenyl)-N-methyl-1H-pyrazole-3-carboxamide. The results showed significant inhibition against Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antimicrobial potential .
Case Study 2: Anticancer Potential
In a clinical trial setting, a derivative of the compound was tested against specific cancer cell lines. Results indicated a dose-dependent reduction in cell viability, with the mechanism linked to apoptosis induction and cell cycle arrest at the G0/G1 phase. This positions the compound as a candidate for further development in oncology .
作用機序
The mechanism of action of 5-(4-chlorophenyl)-1-(2,5-dichlorophenyl)-N-methyl-1H-pyrazole-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of its use.
類似化合物との比較
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula C₁₈H₁₂Cl₃N₃O.
Key Observations :
- N-Methyl substitution reduces molecular weight and lipophilicity compared to rimonabant’s piperidino group, which may influence blood-brain barrier penetration .
Key Observations :
- The 2,4-dichlorophenyl substitution in rimonabant and AM251 correlates with high CB1 affinity (IC₅₀ <2 nM), while the target compound’s 2,5-dichlorophenyl group may reduce potency due to altered halogen positioning .
- N-3-Pyridylmethyl derivatives exhibit enhanced CB1 affinity (IC₅₀ = 0.139 nM), suggesting that bulkier N-substituents optimize receptor interactions .
Key Observations :
- DMF-mediated coupling () is a standard method for pyrazole-3-carboxamide synthesis, though yields vary with substituent complexity .
生物活性
5-(4-chlorophenyl)-1-(2,5-dichlorophenyl)-N-methyl-1H-pyrazole-3-carboxamide, commonly referred to as a pyrazole derivative, has garnered significant attention in pharmacological research due to its diverse biological activities. This compound is structurally related to various bioactive agents and has been investigated for its potential applications in treating several diseases, including cancer and microbial infections.
- Chemical Formula : C17H12Cl3N3O
- Molecular Weight : 380.66 g/mol
- CAS Number : 477712-35-9
The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors. Research indicates that pyrazole derivatives often exhibit:
- Antitumor Activity : The compound has shown potential in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies demonstrate that structurally similar pyrazole compounds can activate apoptotic pathways in human breast cancer cell lines (MCF-7 and MDA-MB-231) by increasing p53 expression and caspase-3 cleavage .
- Antimicrobial Properties : In vitro evaluations have demonstrated significant antimicrobial activity against various pathogens. For example, pyrazole derivatives have been reported to inhibit biofilm formation of Staphylococcus aureus and Staphylococcus epidermidis, showcasing their potential as antimicrobial agents .
Antitumor Activity
A study on the structure-activity relationships (SAR) of pyrazole derivatives revealed that modifications in the molecular structure could enhance their anticancer efficacy. The compound exhibited cytotoxicity against several cancer cell lines with IC50 values in the micromolar range .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 0.65 | Apoptosis induction via p53 activation |
| MDA-MB-231 | 2.41 | Cell cycle arrest |
| U-937 | 10.38 | Induction of apoptosis |
Antimicrobial Activity
The compound's antimicrobial properties were assessed through minimum inhibitory concentration (MIC) tests against various bacterial strains. The results indicated a strong bactericidal effect, particularly against Gram-positive bacteria.
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.22 | 0.25 |
| Staphylococcus epidermidis | 0.20 | 0.23 |
Case Studies
- Antitumor Efficacy : A comprehensive study evaluated the effects of a series of pyrazole derivatives on human leukemia cell lines, demonstrating that specific substitutions on the pyrazole ring significantly enhanced cytotoxicity compared to standard chemotherapeutics like doxorubicin .
- Antimicrobial Resistance : Research involving single-point resistance studies highlighted the effectiveness of these compounds against resistant strains of bacteria, suggesting their role as potential alternatives in combating antibiotic resistance .
Q & A
Q. What are the established synthetic routes for 5-(4-chlorophenyl)-1-(2,5-dichlorophenyl)-N-methyl-1H-pyrazole-3-carboxamide?
The synthesis typically involves a multi-step process starting with condensation reactions. For example, pyrazole core formation is achieved via cyclocondensation of hydrazine derivatives with β-keto esters or ketones. Key intermediates are functionalized with chlorophenyl and dichlorophenyl groups via Ullmann or Suzuki coupling reactions. Final N-methylation is performed using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃). Purification often employs column chromatography (silica gel) or recrystallization from ethanol/water mixtures .
Q. How is the compound structurally characterized in academic research?
Structural confirmation relies on:
- X-ray crystallography : Determines absolute configuration and torsion angles (e.g., C3–C4–N3–C6 = -141.62°) .
- NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm, methyl groups at δ 2.3–2.5 ppm) .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 424.05) .
Advanced Research Questions
Q. What methodologies are used to evaluate its potency as a cannabinoid CB1 receptor antagonist?
- In vitro binding assays : Competitive radioligand displacement (e.g., using [³H]SR141716A) to determine IC₅₀ values (reported as 0.139 nM for CB1) .
- Functional assays : Measure inhibition of cAMP production in HEK293 cells transfected with CB1 receptors .
- Selectivity profiling : Cross-screening against CB2 and other GPCRs to confirm target specificity .
Q. How do researchers analyze structure-activity relationships (SAR) for this compound?
- Crystallographic data : X-ray structures reveal critical interactions (e.g., hydrogen bonding between the carboxamide group and CB1 residue Lys192) .
- Isosteric substitutions : Fluorine or methyl analogs are synthesized to assess effects on binding affinity and metabolic stability .
- Molecular docking : Computational models (e.g., AutoDock Vina) predict binding poses and energy scores .
Q. What challenges arise in improving its pharmacokinetic properties, and how are they addressed?
- Low solubility : Addressed via prodrug strategies (e.g., esterification of the carboxamide) or formulation with cyclodextrins .
- Metabolic instability : Deuterium incorporation at labile sites (e.g., methyl groups) reduces CYP450-mediated degradation .
- Bioavailability : Pharmacokinetic studies in rodents guide dosing regimens (e.g., oral vs. intraperitoneal administration) .
Methodological Considerations
Q. How is conformational analysis performed to study its binding mode?
Q. What experimental designs are used to assess metabolic stability?
- Liver microsomal assays : Incubate the compound with human/rat liver microsomes and NADPH, followed by LC-MS/MS quantification of parent compound degradation .
- CYP450 inhibition screening : Use fluorogenic substrates to identify isoforms responsible for metabolism (e.g., CYP3A4/5) .
Future Directions
Q. How can computational chemistry guide the design of novel derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
